2,4-Dichloro-1-(indolinylsulfonyl)benzene
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Overview
Description
2,4-Dichloro-1-(indolinylsulfonyl)benzene is an organic compound that features a benzene ring substituted with two chlorine atoms at the 2 and 4 positions, and an indolinylsulfonyl group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(indolinylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the chlorination of benzene derivatives and subsequent sulfonylation with indoline derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-1-(indolinylsulfonyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as bromine or nitric acid for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-Dichloro-1-(indolinylsulfonyl)benzene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-1-(indolinylsulfonyl)benzene involves its interaction with molecular targets through its indolinylsulfonyl group. This group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-1-nitrobenzene
- 2,4-Dichloro-1-methylbenzene
- 2,4-Dichloro-1-(2-chloro-1-(4-chlorophenyl)ethenyl)benzene
Uniqueness
2,4-Dichloro-1-(indolinylsulfonyl)benzene is unique due to the presence of the indolinylsulfonyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group .
Properties
Molecular Formula |
C14H11Cl2NO2S |
---|---|
Molecular Weight |
328.207 |
IUPAC Name |
1-(2,4-dichlorophenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C14H11Cl2NO2S/c15-11-5-6-14(12(16)9-11)20(18,19)17-8-7-10-3-1-2-4-13(10)17/h1-6,9H,7-8H2 |
InChI Key |
KIKXMGLDKVKQCP-UHFFFAOYSA-N |
SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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